4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide
Description
4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting pharmacological properties.
Properties
IUPAC Name |
4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-16(2)25-31(27,28)22-15-17(13-14-21(22)29-3)23(26)24-19-11-7-8-12-20(19)30-18-9-5-4-6-10-18/h4-16,25H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOVDUZCTXZGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amine.
Acylation: Formation of the benzamide structure through acylation.
Sulfonation: Introduction of the sulfonamide group.
Etherification: Introduction of the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible development as a pharmaceutical agent due to its benzamide structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with sulfonamide-sensitive enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2-phenoxyphenyl)benzamide: Lacks the sulfonamide group.
N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide: Lacks the methoxy group.
4-methoxy-3-(propan-2-ylsulfamoyl)benzamide: Lacks the phenoxyphenyl group.
Uniqueness
The unique combination of the methoxy, phenoxyphenyl, and sulfonamide groups in 4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
